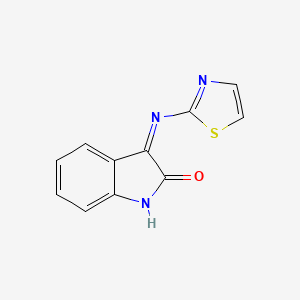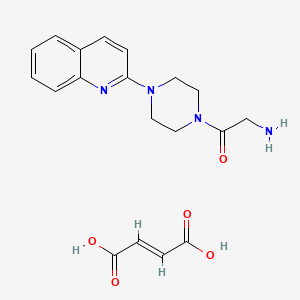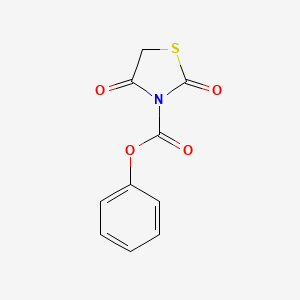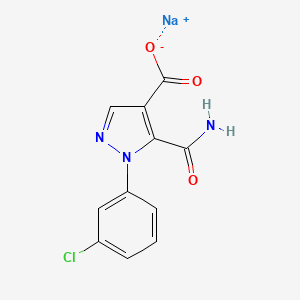
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, an aminocarbonyl group, and a chlorophenyl group
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the functional groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but may have different substituents.
Aminocarbonyl-substituted pyrazoles: These compounds have the aminocarbonyl group but may differ in other functional groups.
Chlorophenyl-substituted pyrazoles: These compounds have the chlorophenyl group but may differ in other functional groups
Propiedades
Número CAS |
103053-26-5 |
|---|---|
Fórmula molecular |
C11H7ClN3NaO3 |
Peso molecular |
287.63 g/mol |
Nombre IUPAC |
sodium;5-carbamoyl-1-(3-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClN3O3.Na/c12-6-2-1-3-7(4-6)15-9(10(13)16)8(5-14-15)11(17)18;/h1-5H,(H2,13,16)(H,17,18);/q;+1/p-1 |
Clave InChI |
PBBBQXUINHENIJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)[O-])C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)

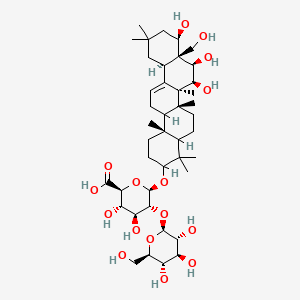
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)

